molecular formula C11H10ClNO4 B6143135 N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 568570-07-0

N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6143135
CAS No.: 568570-07-0
M. Wt: 255.65 g/mol
InChI Key: LCDIJIZNMXRADC-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a chloroacetyl group and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the benzodioxine derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.

    Amidation: The final step involves the amidation of the chloroacetylated benzodioxine with an appropriate amine to form the carboxamide. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group in N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The benzodioxine ring can undergo oxidation and reduction reactions. Oxidizing agents such as potassium permanganate can oxidize the ring, while reducing agents like sodium borohydride can reduce it.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, and primary amines are commonly used under mild conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Products resulting from the oxidation or reduction of the benzodioxine ring.

    Hydrolysis Products: Carboxylic acids and amines from the hydrolysis of the amide bond.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features suggest possible applications in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other chloroacetyl derivatives and benzodioxine compounds.

    N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine: Lacks the carboxamide group, making it less versatile in certain synthetic applications.

    2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a trifluoroethyl group instead of the benzodioxine ring, leading to different reactivity and applications.

Uniqueness

The unique combination of the chloroacetyl group and the benzodioxine ring in this compound imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c12-5-10(14)13-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDIJIZNMXRADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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